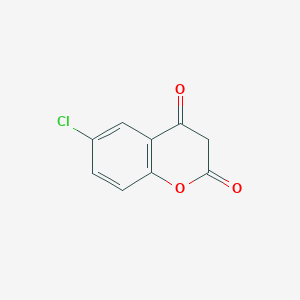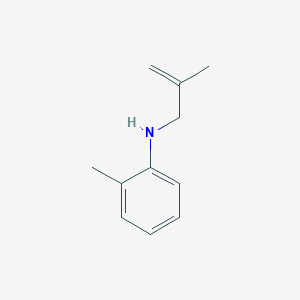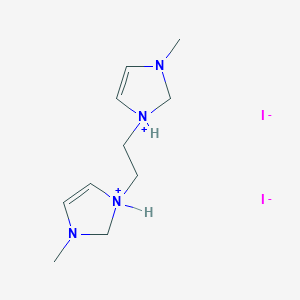
1,1'-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of two imidazolium rings connected by an ethane-1,2-diyl bridge, with each imidazolium ring bearing a methyl group at the 3-position. The compound is typically found in the form of a diiodide salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide can be achieved through a multi-step process. One common method involves the reaction of 1-methylimidazole with 1,2-dibromoethane. The reaction proceeds as follows:
Step 1: 1-Methylimidazole is dissolved in a suitable solvent, such as acetonitrile or dimethylformamide.
Step 2: 1,2-Dibromoethane is added to the solution, and the mixture is heated to reflux for several hours.
Step 3: The reaction mixture is cooled, and the resulting solid is filtered and washed with a solvent like diethyl ether to obtain the intermediate product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ions can be replaced by other anions through ion-exchange reactions.
Oxidation and Reduction Reactions: The imidazolium rings can participate in redox reactions, leading to the formation of different oxidation states.
Complexation Reactions: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Potassium hexafluorophosphate or sodium tetrafluoroborate can be used to replace iodide ions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Compounds with different anions, such as hexafluorophosphate or tetrafluoroborate.
Oxidation Products: Oxidized forms of the imidazolium rings.
Reduction Products: Reduced forms of the imidazolium rings.
科学研究应用
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of ionic liquids and other imidazolium-based compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
作用机制
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
- 1,1’-(Methane-1,1-diyl)bis(3-methyl-1H-imidazol-3-ium) diiodide
- 1,1’-(Butane-1,4-diyl)bis(3-methyl-1H-imidazol-3-ium) diiodide
- 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) diiodide
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is unique due to its specific structure, which provides distinct properties such as higher stability and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and industrial applications .
属性
CAS 编号 |
163523-43-1 |
|---|---|
分子式 |
C10H20I2N4 |
分子量 |
450.10 g/mol |
IUPAC 名称 |
3-methyl-1-[2-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)ethyl]-1,2-dihydroimidazol-1-ium;diiodide |
InChI |
InChI=1S/C10H18N4.2HI/c1-11-3-5-13(9-11)7-8-14-6-4-12(2)10-14;;/h3-6H,7-10H2,1-2H3;2*1H |
InChI 键 |
FWUBESWPIRZSSY-UHFFFAOYSA-N |
规范 SMILES |
CN1C[NH+](C=C1)CC[NH+]2CN(C=C2)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


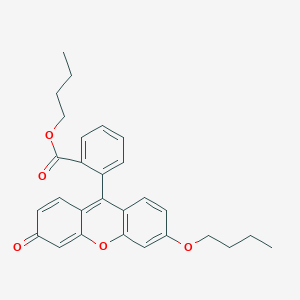
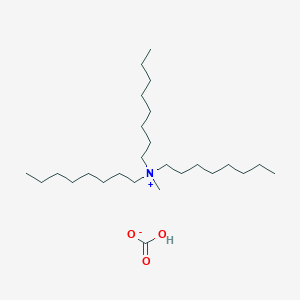



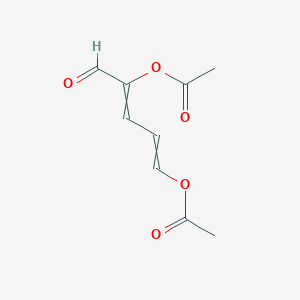
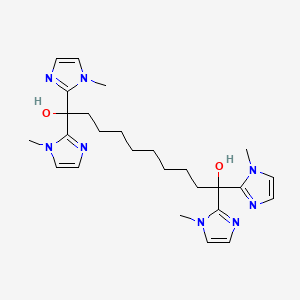
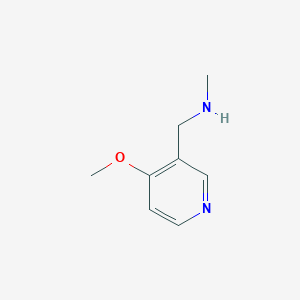
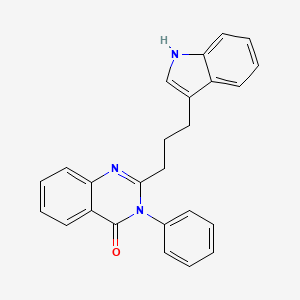
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
